molecular formula C8H9Cl2NO2 B13322210 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol

Cat. No.: B13322210
M. Wt: 222.07 g/mol
InChI Key: ADSQYWVAHZQQTP-UHFFFAOYSA-N
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Description

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol is a halogenated aromatic compound featuring an ethanol moiety linked to a dichlorinated phenoxy group with an amino substituent. For instance, substituted phenoxy-ethanol derivatives are often synthesized via acid-catalyzed esterification or nucleophilic substitution reactions, as seen in the preparation of 2,4-dichlorophenoxy acetate (). The amino group in such compounds may be introduced through reductive amination or coupling reactions with guanidine derivatives, analogous to methods used in pyrimidine synthesis ().

The compound’s dichlorophenoxy group likely confers stability and lipophilicity, while the ethanol and amino functionalities enhance solubility and reactivity.

Properties

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

2-(2-amino-4,5-dichlorophenoxy)ethanol

InChI

InChI=1S/C8H9Cl2NO2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2,11H2

InChI Key

ADSQYWVAHZQQTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OCCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol typically involves the reaction of 2,4-dichlorophenol with ethylene oxide in the presence of a base, followed by amination with ammonia or an amine . The reaction conditions often include elevated temperatures and pressures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of 2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol with related compounds:

Compound Name Substituents/Functional Groups Key Features Biological/Industrial Relevance (Evidence Source)
This compound - 4,5-dichlorophenoxy
- Ethanol
- Amino
High halogen content enhances stability; amino group enables nucleophilic reactions. Potential as a synthetic intermediate (Inferred from ).
2,4-Dichlorophenoxy acetate () - 2,4-dichlorophenoxy
- Acetate ester
Ester group improves volatility; used in agrochemical synthesis. Herbicide precursor ().
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol () - 4-chloro-2,5-difluorophenyl
- Ethanol
- Amino
Fluorine atoms increase electronegativity; stereochemistry (s-enantiomer) may influence bioactivity. Pharmaceutical intermediate ().
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () - Branched alkylphenoxy
- Ethoxyethanol
Long alkyl chain enhances surfactant properties. Industrial surfactant or solvent ().

Metabolic and Toxicological Profiles

For example:

  • PhIP and MeIQx (): These dietary heterocyclic amines undergo CYP1A2-mediated N-hydroxylation, forming DNA adducts linked to carcinogenicity. A similar metabolic pathway might occur in amino-substituted aromatic compounds, though the absence of an imidazole ring in the target compound may reduce such risks .

Biological Activity

2-(2-Amino-4,5-dichlorophenoxy)ethan-1-ol is a compound derived from the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which is known for its auxinic activity and potential therapeutic applications. This article explores the biological activity of this compound, examining its effects on plant growth, potential anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound this compound features a dichlorophenoxy group attached to an ethanolamine backbone. This structure is significant as it relates to its biological interactions, particularly in the context of auxin-like activity and potential therapeutic effects.

Auxin-Mediated Growth Regulation

Research indicates that compounds related to 2,4-D exhibit auxin-like properties, influencing plant growth through the TIR1/AFB auxin signaling pathway. Studies have shown that this compound can inhibit primary root growth and induce lateral root formation in plant models like Arabidopsis seedlings. Specifically:

  • Inhibition of Root Development : The compound displayed a dose-dependent inhibition of primary root development.
  • Lateral Root Formation : Increased lateral root formation was observed, suggesting a complex interaction with plant growth regulators .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Similar compounds have been shown to induce apoptosis selectively in cancer cells while sparing normal cells. Key findings include:

  • Induction of Apoptosis : Compounds structurally related to this compound have been found to effectively induce apoptosis in various cancer cell lines.
  • Down-Regulation of Bcl-XL : The mechanism involves down-regulating anti-apoptotic proteins such as Bcl-XL, leading to increased apoptosis rates in cancer cells compared to normal fibroblasts .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound relative to other compounds, the following table summarizes key findings from various studies:

CompoundBiological ActivityMechanism of Action
This compoundAuxinic activity; root growth inhibitionTIR1/AFB auxin signaling pathway
2,3-Dichlorophenyl propyl amino ethanolInduces apoptosis in cancer cellsDown-regulation of Bcl-XL
2,4-DInhibits plant growth; induces lateral rootsAuxin-mediated signaling

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds related to this compound:

  • Plant Growth Studies : In Arabidopsis seedlings treated with varying concentrations of the compound, significant inhibition of primary root growth was noted at higher concentrations, indicating its potential as a growth regulator .
  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with structurally similar compounds led to a marked increase in apoptotic cells among several cancer cell lines (e.g., LoVo, A549), while normal human fibroblasts showed minimal effects .
  • Molecular Docking Studies : Molecular docking simulations have suggested that derivatives of this compound interact effectively with key enzymes like COX-2, indicating potential anti-inflammatory properties alongside anticancer activity .

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